N-benzylpiperidine-4-carboxamide is classified as an organic compound, specifically a carboxamide and a piperidine derivative. Its molecular formula is with a molecular weight of approximately 248.33 g/mol. The compound is characterized by its unique structural features that allow it to interact with various biological targets.
The synthesis of N-benzylpiperidine-4-carboxamide can be achieved through several methods, primarily involving the reaction of piperidine derivatives with benzyl halides or related compounds. A common synthetic route involves the following steps:
In one detailed synthesis, N-benzylpiperidine-4-carboxamide was synthesized through the amidation of 1-benzylpiperidine-4-carboxylic acid using thionyl chloride and ammonia, yielding the desired product in good purity and yield .
The molecular structure of N-benzylpiperidine-4-carboxamide consists of a piperidine ring (a six-membered saturated ring containing one nitrogen atom) bonded to a benzyl group (a phenyl ring attached to a methylene group) and a carboxamide functional group ().
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography, revealing important information about its spatial arrangement and potential interactions with biological targets .
N-benzylpiperidine-4-carboxamide can undergo various chemical reactions typical for amides and piperidines, including:
These reactions are important for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action of N-benzylpiperidine-4-carboxamide is primarily linked to its role as a cholinesterase inhibitor. Cholinesterase inhibitors are compounds that prevent the breakdown of acetylcholine, thereby increasing its availability in synaptic clefts. This mechanism is particularly relevant in treating Alzheimer’s disease, where cholinergic signaling is impaired.
N-benzylpiperidine-4-carboxamide exhibits several notable physical and chemical properties:
These properties influence its handling in laboratory settings and potential formulations for therapeutic use .
N-benzylpiperidine-4-carboxamide has several significant applications in scientific research and potential therapeutic development:
The ongoing research into this compound highlights its relevance in medicinal chemistry and neuropharmacology .
N-Benzylpiperidine-4-carboxamide is the systematic name assigned under International Union of Pure and Applied Chemistry (IUPAC) rules, defining its core structure as a piperidine ring with a carboxamide group at position 4 and a benzyl substituent on the nitrogen atom [4] [9]. The molecular formula is C₁₃H₁₈N₂O, corresponding to a molecular weight of 218.30 g/mol [4] [6]. Key topological features include:
Table 1: Atomic Connectivity Descriptors
| Representation System | Notation |
|---|---|
| SMILES | O=C(C1CCN(CC1)CC2=CC=CC=C2)NCC3=CC=CC=C3 |
| InChI Key | KKXCMMIWHOYQCM-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1C(=O)NCC2=CC=CC=C2)CC3=CC=CC=C3 |
The molecular topology facilitates interactions with biological targets, particularly the peripheral anionic site of acetylcholinesterase, due to the benzyl group’s aromatic π-system and the amide’s hydrogen-bonding capability [3].
Spectroscopic analyses provide definitive evidence for the compound’s structure and functional groups:
Table 2: Spectroscopic Signatures of Key Functional Groups
| Functional Group | NMR Shift (ppm) | IR Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (C=O) | 169.72 (¹³C) | 1660 (stretch) |
| Amide (N–H) | 7.20 (¹H) | 3300 (stretch) |
| Piperidine (N–CH₂) | 3.48 (¹H) | – |
Single-crystal X-ray diffraction reveals the solid-state conformation and packing:
Dynamics studies confirm flexibility in solution:
Table 3: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | Cc |
| Temperature (K) | 100 |
| Density (g/cm³) | 1.193 |
| Hydrogen bonds | N–H···O chains in ab plane |
N-Benzylpiperidine-4-carboxamide exhibits no observable tautomerism due to the absence of enolizable protons adjacent to the amide carbonyl. However, structural isomers and analogs display significant differences in reactivity and bioactivity:
CAS No.: 4299-57-4
CAS No.: 30655-48-2
CAS No.: 869-06-7
CAS No.: 5875-50-3
CAS No.: 7782-76-5
CAS No.: